molecular formula C18H17NO2 B13904736 Benzyl 3-benzylideneazetidine-1-carboxylate

Benzyl 3-benzylideneazetidine-1-carboxylate

Cat. No.: B13904736
M. Wt: 279.3 g/mol
InChI Key: SPAOVTLPXRQTKU-UHFFFAOYSA-N
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Description

Benzyl 3-benzylideneazetidine-1-carboxylate is an organic compound with the molecular formula C18H17NO2. It is characterized by the presence of an azetidine ring, a benzylidene group, and a benzyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzyl 3-benzylideneazetidine-1-carboxylate typically involves the reaction of benzyl azetidine-1-carboxylate with benzaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate imine, which subsequently undergoes cyclization to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used include benzyl azetidine-1-carboxylate, benzaldehyde, and a suitable base such as sodium hydroxide .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Benzyl 3-benzylideneazetidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of benzyl 3-benzylideneazetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison: Benzyl 3-benzylideneazetidine-1-carboxylate is unique due to the presence of the benzylidene group, which imparts distinct chemical and biological properties. Compared to benzyl azetidine-1-carboxylate, it has enhanced reactivity and potential for forming more complex derivatives. The presence of the benzylidene group also influences its interactions with molecular targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C18H17NO2

Molecular Weight

279.3 g/mol

IUPAC Name

benzyl 3-benzylideneazetidine-1-carboxylate

InChI

InChI=1S/C18H17NO2/c20-18(21-14-16-9-5-2-6-10-16)19-12-17(13-19)11-15-7-3-1-4-8-15/h1-11H,12-14H2

InChI Key

SPAOVTLPXRQTKU-UHFFFAOYSA-N

Canonical SMILES

C1C(=CC2=CC=CC=C2)CN1C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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